Cas no 97749-24-1 (5-Fluoro-D-tryptophan)

5-Fluoro-D-tryptophan structure
5-Fluoro-D-tryptophan structure
Product Name:5-Fluoro-D-tryptophan
CAS-Nr.:97749-24-1
MF:C11H11FN2O2
MW:222.215646028519
MDL:MFCD06797666
CID:801346
Update Time:2025-05-19

5-Fluoro-D-tryptophan Chemische und physikalische Eigenschaften

Namen und Kennungen

    • D-Tryptophan, 5-fluoro-
    • 5-Fluoro-D-tryptophan
    • D-5-Fluorotryptophan
    • 5-Fluoro-D-tryptophan (ACI)
    • D
    • (2R)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid
    • MDL: MFCD06797666
    • Inchi: 1S/C11H11FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1
    • InChI-Schlüssel: INPQIVHQSQUEAJ-SECBINFHSA-N
    • Lächelt: C(C1=CNC2C=CC(=CC1=2)F)[C@@H](N)C(=O)O

Berechnete Eigenschaften

  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 16
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 275
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: nichts

Experimentelle Eigenschaften

  • Dichte: 1.442±0.06 g/cm3 (20 ºC 760 Torr),
  • Löslichkeit: Leicht löslich (4,4 g/l) (25°C),

5-Fluoro-D-tryptophan Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Alichem
A199007454-5g
(R)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid
97749-24-1 97%
5g
$2437.46 2023-08-31
Alichem
A199007454-10g
(R)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid
97749-24-1 97%
10g
$3657.53 2023-08-31
Alichem
A199007454-25g
(R)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid
97749-24-1 97%
25g
$6566.00 2023-08-31
Chemenu
CM148898-1g
(R)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid
97749-24-1 97%
1g
$400 2021-06-09
Chemenu
CM148898-5g
(R)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid
97749-24-1 97%
5g
$1680 2021-06-09
TRC
F870075-10mg
5-Fluoro-D-tryptophan
97749-24-1
10mg
$ 50.00 2022-06-04
TRC
F870075-50mg
5-Fluoro-D-tryptophan
97749-24-1
50mg
$ 95.00 2022-06-04
TRC
F870075-100mg
5-Fluoro-D-tryptophan
97749-24-1
100mg
$ 135.00 2022-06-04
Apollo Scientific
PC904537-250mg
5-Fluoro-D-tryptophan
97749-24-1 97%
250mg
£270.00 2025-02-22
Apollo Scientific
PC904537-500mg
5-Fluoro-D-tryptophan
97749-24-1 97%
500mg
£405.00 2025-02-22

5-Fluoro-D-tryptophan Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  6 h, 70 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  3 d, rt
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
2.1 Reagents: Methanol ,  Thionyl chloride Solvents: Methanol
3.1 Reagents: Acetonitrile ,  Sodium hydroxide ,  Chymotrypsin Solvents: Acetonitrile ,  Water
4.1 Reagents: Hydrochloric acid Solvents: Water
Referenz
Preparation method of halotryptophanSynthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, China, 1987, 30(1), 13-21

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Solvents: Acetic acid ,  Water ;  -5 °C; 4 h, rt
2.1 Reagents: Dimethyl sulfate ,  Sodium ethoxide Solvents: Ethanol ;  0 - 20 °C; 20 h, 20 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Water ;  6 h, 70 °C
4.1 Reagents: Sodium hydroxide Solvents: Water ;  3 d, rt
Referenz
Preparation method of halotryptophan
, China, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Benzene
1.2 Reagents: Acetic acid
2.1 Reagents: Sulfuric acid Solvents: Water
3.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
4.1 Reagents: Methanol ,  Thionyl chloride Solvents: Methanol
5.1 Reagents: Acetonitrile ,  Sodium hydroxide ,  Chymotrypsin Solvents: Acetonitrile ,  Water
6.1 Reagents: Hydrochloric acid Solvents: Water
Referenz
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: Water ;  12 h, pH 7.5, rt
1.2 Reagents: Methanol ;  rt
Referenz
Enzymatic production D-tryptophan and substituted D-tryptophans using nonribosomal peptide synthetase IvoA
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 d, rt
1.1 Reagents: Methanol ,  Thionyl chloride Solvents: Methanol
2.1 Reagents: Acetonitrile ,  Sodium hydroxide ,  Chymotrypsin Solvents: Acetonitrile ,  Water
3.1 Reagents: Hydrochloric acid Solvents: Water
Referenz
Preparation method of halotryptophanSynthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, China, 1987, 30(1), 13-21

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water
Referenz
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Acetonitrile ,  Sodium hydroxide ,  Chymotrypsin Solvents: Acetonitrile ,  Water
2.1 Reagents: Hydrochloric acid Solvents: Water
Referenz
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfate ,  Sodium ethoxide Solvents: Ethanol ;  0 - 20 °C; 20 h, 20 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Water ;  6 h, 70 °C
3.1 Reagents: Sodium hydroxide Solvents: Water ;  3 d, rt
Referenz
Preparation method of halotryptophan
, China, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
3.1 Reagents: Methanol ,  Thionyl chloride Solvents: Methanol
4.1 Reagents: Acetonitrile ,  Sodium hydroxide ,  Chymotrypsin Solvents: Acetonitrile ,  Water
5.1 Reagents: Hydrochloric acid Solvents: Water
Referenz
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

5-Fluoro-D-tryptophan Raw materials

5-Fluoro-D-tryptophan Preparation Products

5-Fluoro-D-tryptophan Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:97749-24-1)5-Fluoro-D-tryptophan
Bestellnummer:A1195458
Bestandsstatus:in Stock
Menge:250mg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 02:27
Preis ($):204.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:97749-24-1)5-Fluoro-D-tryptophan
A1195458
Reinheit:99%
Menge:250mg
Preis ($):204.0
Email